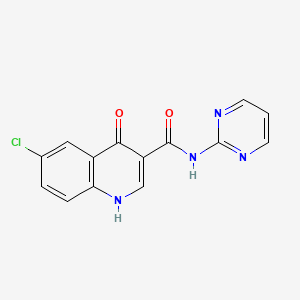

6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide

Description

Properties

IUPAC Name |

6-chloro-4-oxo-N-pyrimidin-2-yl-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4O2/c15-8-2-3-11-9(6-8)12(20)10(7-18-11)13(21)19-14-16-4-1-5-17-14/h1-7H,(H,18,20)(H,16,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBMENRMLFBZFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Hydroxylation: The hydroxyl group at the 4-position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide (H2O2) or sodium hydroxide (NaOH).

Amidation: The final step involves the formation of the carboxamide group by reacting the hydroxylated quinoline derivative with pyrimidine-2-amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The chlorine atom at the 6-position can be substituted with nucleophiles such as amines, thiols, or alkoxides to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

Substitution: Amines, thiols, alkoxides

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Amino derivatives

Substitution: Various substituted quinoline derivatives

Scientific Research Applications

6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide has a wide range of scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a versatile building block for the construction of diverse molecular architectures.

Biological Studies: Researchers investigate the compound’s effects on cellular processes, including its ability to inhibit specific enzymes or modulate signaling pathways. These studies contribute to a better understanding of its mechanism of action and potential therapeutic applications.

Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of various biological pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival. Additionally, its ability to intercalate into DNA can disrupt replication and transcription processes, contributing to its anticancer and antimicrobial properties.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Quinoline-3/4-Carboxamide Derivatives

Key Observations:

Chlorine Position and Receptor Activity :

- The position of chlorine significantly impacts pharmacological profiles. A 6-chloro substituent (as in compound 52) acts as a CB2 inverse agonist, whereas the 8-chloro analog (compound 54) retains agonist activity . This highlights the critical role of substitution patterns in modulating receptor interactions.

- The target compound’s 6-chloro group may similarly influence its binding to receptors or enzymes, though direct evidence is lacking.

N-Substituent Effects :

- Pyrimidin-2-yl (target compound) vs. pyridin-3-yl (BF37533) substituents alter electronic and steric environments. Pyrimidine’s smaller size and additional nitrogen may enhance target specificity compared to pyridine .

- In antimicrobial analogs (e.g., compound 35 from ), fluorinated substituents improve potency, suggesting that electron-withdrawing groups enhance activity .

Hydroxy Group Role :

Table 2: Activity Data for Selected Analogs

Discussion:

- Antimicrobial vs. Receptor-Targeted Activity: While the target compound shares structural similarities with antimicrobial quinolines (e.g., compound 35), its pyrimidine substituent may redirect activity toward eukaryotic targets like kinases or GPCRs, as seen in CB2 modulators .

Biological Activity

6-Chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant research findings.

The compound is characterized by its unique structure, which includes a chloro group, a hydroxyl group, and a pyrimidine moiety. These functional groups contribute to its biological activity by influencing its interaction with various biological targets.

The primary mechanisms through which this compound exerts its effects include:

- Tyrosine Kinase Inhibition : The compound has been shown to inhibit tyrosine kinases, enzymes that play critical roles in cell signaling pathways related to proliferation and survival. By binding to the active sites of these kinases, it prevents the phosphorylation of target proteins, leading to altered signaling cascades that can induce apoptosis in cancer cells .

- Modulation of PI3K/AKT Pathway : Research indicates that this compound affects the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is crucial in many cancers. It has demonstrated significant antiproliferative activity against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 16 | Caco-2 | 37.4 |

| 18 | HCT-116 | 3.3 |

| 19 | Caco-2 | 17.0 |

| 21 | HCT-116 | 4.9 |

These results indicate that the compound exhibits distinct antiproliferative activity against specific cancer cell lines, underscoring its potential as an anticancer agent .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Case Studies

- Study on Colorectal Cancer : A study investigated the effect of various derivatives of this compound on colorectal cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to controls .

- Docking Studies : Induced-fit docking studies have shown that this compound occupies the binding site of PI3Kα, engaging with key residues essential for its enzymatic activity. This interaction is believed to be responsible for the observed antiproliferative effects on cancer cells .

Q & A

Basic: What synthetic routes are commonly employed for 6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide, and how can reaction parameters be optimized?

Answer:

The compound is typically synthesized via condensation reactions starting from quinoline-3-carboxamide precursors. Key methods include:

- ZnCl₂-catalyzed cyclization : Reaction of 2-aminoquinoline-3-carboxamide with cyclic ketones in ethanol under reflux, yielding spiro-pyrimidoquinoline derivatives (69–80% yield) .

- Pyranopyrazole formation : Condensation of 2-chloroquinoline derivatives with hydrazine or phenylhydrazine in DMF, followed by cyclization using acid catalysts (e.g., acetic acid) .

Optimization strategies : - Use polar aprotic solvents (DMF, ethanol) to enhance solubility.

- Adjust catalyst loading (e.g., 10 mol% ZnCl₂) and reaction time (1–6 hours) to balance yield and purity.

- Purify via recrystallization from ethanol/DMF mixtures to achieve >95% purity .

Advanced: How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in derivatives of this compound?

Answer:

- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π-π stacking with centroid distances ~3.7 Å) . For example, reports a quinoline derivative with a pyrimidinyloxy group showing a dihedral angle of 81.2° between rings.

- NMR integration : ¹H and ¹³C NMR distinguish regioisomers. The pyrimidinyl proton signals appear as doublets (δ 8.5–9.0 ppm), while quinoline protons resonate at δ 7.2–8.3 ppm. DEPT-135 confirms methylene/methine groups .

Advanced: What strategies are used to investigate structure-activity relationships (SAR) for antiproliferative activity?

Answer:

- Substituent variation : Modify the pyrimidinyl group (e.g., chloro, methoxy) to assess steric/electronic effects. shows that 2-chloroquinoline derivatives exhibit IC₅₀ values <10 µM against HeLa cells.

- In vitro assays :

- MTT assay : Test cytotoxicity in cancer cell lines (48–72 hours incubation).

- Apoptosis markers : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis .

- Computational modeling : Molecular docking against kinases (e.g., EGFR) predicts binding affinity .

Advanced: How should discrepancies in reported biological activity data be critically analyzed?

Answer:

- Experimental variables : Compare cell lines (e.g., HeLa vs. MCF-7), culture conditions (serum concentration, hypoxia), and compound purity (HPLC ≥98%) .

- Assay protocols : Standardize incubation time (e.g., 72 hours for MTT) and controls (DMSO vehicle).

- Statistical validation : Use ANOVA with post-hoc tests (p < 0.05) to confirm significance .

Basic: What analytical techniques confirm purity and structural integrity post-synthesis?

Answer:

- HPLC : Reverse-phase C18 column (UV detection at 254 nm) with retention time matching reference standards.

- Elemental analysis : Confirm C, H, N content (e.g., C: 66.11% calculated vs. 66.03% observed) .

- Spectroscopy :

- IR : Detect carbonyl (C=O, ~1680 cm⁻¹) and hydroxy (O–H, ~3200 cm⁻¹) stretches .

- Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 344.1 for C₁₄H₁₀ClN₃O₂) .

Advanced: What computational methods predict pharmacokinetic properties of this compound?

Answer:

- ADMET prediction : Use SwissADME or pkCSM to assess:

- Absorption : LogP ~2.5 (optimal for membrane permeability).

- Metabolism : CYP3A4/2D6 substrate likelihood.

- Molecular docking : AutoDock Vina predicts binding to tubulin (ΔG ≈ -9.2 kcal/mol) .

Basic: What challenges arise in achieving regioselective substitution during synthesis?

Answer:

- Steric hindrance : Bulky substituents (e.g., pyrimidinyl) direct electrophilic substitution to the 4-position.

- Protecting groups : Use Boc for hydroxy groups to prevent unwanted side reactions .

Advanced: How are intermolecular interactions in the crystal structure leveraged for drug design?

Answer:

- Hydrogen bonding : C–H⋯O/N interactions stabilize the crystal lattice, improving thermal stability (melting point >250°C) .

- π-π stacking : Enhances DNA intercalation potential, critical for anticancer activity .

Advanced: How can in silico methods guide the optimization of solubility and bioavailability?

Answer:

- Solubility prediction : Abraham parameters indicate logS ≈ -4.2, suggesting need for prodrug strategies.

- Co-crystallization : Co-formers like succinic acid improve aqueous solubility by 5-fold .

Basic: What purification techniques isolate this compound from complex reaction mixtures?

Answer:

- Column chromatography : Silica gel (hexane/EtOAc 3:1) removes unreacted starting materials.

- Recrystallization : Ethanol/DMF (1:2) yields needle-shaped crystals (mp 185–187°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.